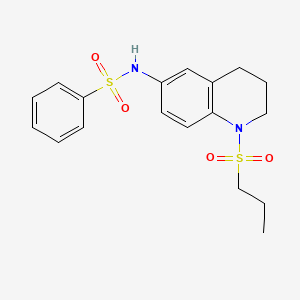

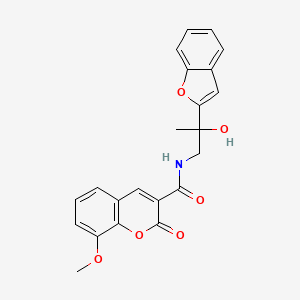

![molecular formula C10H12F3NO B2678726 2-[(4-Trifluoromethylbenzyl)amino]ethanol CAS No. 948588-69-0](/img/structure/B2678726.png)

2-[(4-Trifluoromethylbenzyl)amino]ethanol

Übersicht

Beschreibung

“2-[(4-Trifluoromethylbenzyl)amino]ethanol” is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 . It is a research use only product .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Trifluoromethylbenzyl)amino]ethanol” were not found, it’s known that 4-(Trifluoromethyl)benzylamine has been used in the synthesis of various derivatives . A new approach toward the asymmetric synthesis of optically active trifluoromethylated amines was enabled by an unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines with a new chiral organic catalyst .Physical And Chemical Properties Analysis

Amino acids, which “2-[(4-Trifluoromethylbenzyl)amino]ethanol” is a type of, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Wissenschaftliche Forschungsanwendungen

Polyfluorodibenzoxazepines Synthesis : A study by Allaway et al. (2002) described the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols in ethanol, which leads to the formation of fluorinated dibenzoxazepines. These compounds have potential applications in materials science and pharmaceuticals due to their unique structural properties.

Quinolines Synthesis via Ruthenium Catalysis : Cho et al. (2003) conducted research on the oxidative coupling and cyclization of 2-aminobenzyl alcohol with secondary alcohols using ruthenium catalysis, producing quinolines Cho et al. (2003). Quinolines are significant in medicinal chemistry as they are the core structure in many pharmaceuticals.

Tandem O-H Insertion/Alkyl Shift Reaction : A novel method for cleaving C-OH bonds and forming C-C bonds using tandem O-H insertion and [1,3]-alkyl shift reactions with benzylic alcohols was explored by Mi et al. (2016) Mi et al. (2016). This method is significant for synthesizing α-aminoketones and has broader implications in organic synthesis.

Enzymatic Measurement of Ethanol in Biological Samples : Cornell and Veech (1983) developed an enzymatic method for measuring ethanol in acid extracts of various biological materials, which is important for bioanalytical applications Cornell & Veech (1983).

Chemical Clearing and Dehydration of GFP Expressing Mouse Brains : Becker et al. (2012) found that dibenzyl ether, a related compound, can be used as a clearing medium in microscopy, illustrating the utility of benzyl alcohol derivatives in biological imaging Becker et al. (2012).

Antibacterial Activities of Schiff Bases : Wen-jie (2004) and Suo-yi & Hua (2004) explored the antibacterial activities of Schiff bases derived from benzyl alcohols, indicating their potential use in developing new antimicrobial agents Wen-jie (2004), Suo-yi & Hua (2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUOXKRMLQRRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Trifluoromethylbenzyl)amino]ethanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)

![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)

![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)

![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)

![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)

![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)

![4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2678663.png)

![3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2678665.png)